1-butylsulfonyl-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-butylsulfonyl-N-phenylpiperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, serving as essential building blocks in drug design and development
Preparation Methods
The synthesis of 1-butylsulfonyl-N-phenylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions using butylsulfonyl chloride and suitable bases.
Attachment of Phenyl Group: The phenyl group is attached through nucleophilic substitution reactions using phenyl halides.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with carboxylic acid derivatives under appropriate conditions.
Industrial production methods often involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-butylsulfonyl-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-butylsulfonyl-N-phenylpiperidine-4-carboxamide has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features enable it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-butylsulfonyl-N-phenylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-butylsulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide: Similar in structure but with a different phenyl group substitution, leading to variations in biological activity.
This compound: Another derivative with slight modifications in the sulfonyl or carboxamide groups, affecting its chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-butylsulfonyl-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSAVORDQAWMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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